3-Hydroxy Lidocaine-d5

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

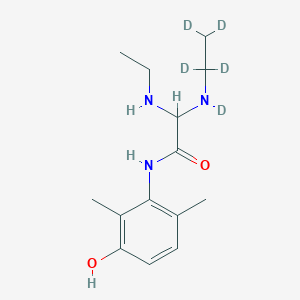

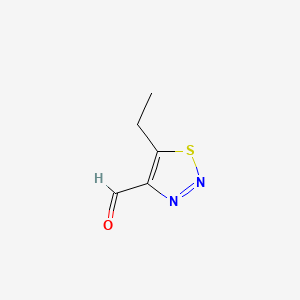

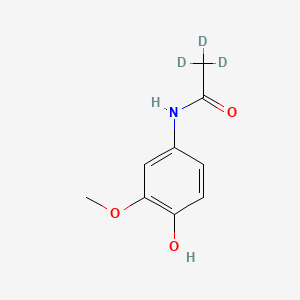

3-Hydroxy Lidocaine-d5 is a deuterium-labeled version of 3-Hydroxy Lidocaine . It is used in research, particularly as a tracer for quantitation during the drug development process . The molecular formula of this compound is C14H17D5N2O2, and its molecular weight is 255.37 .

Molecular Structure Analysis

The molecular structure of this compound is similar to that of Lidocaine, with the difference being the presence of deuterium (D) instead of hydrogen (H) in five positions . This substitution with deuterium, a stable isotope of hydrogen, is what gives the compound its unique properties and makes it useful in research .科学的研究の応用

Pharmacological Effects in Equine Medicine : Lidocaine, including its metabolites such as 3-hydroxylidocaine, is widely used in equine medicine. It's important in regulatory contexts, such as determining the presence of foreign substances in racehorses. A study developed a mass spectrometric method specifically for 3-hydroxylidocaine in horse urine, crucial for understanding its pharmacological effects and regulatory implications (Harkins et al., 1998).

Bioartificial Liver Applications : Lidocaine's metabolism by xenogeneic hepatocytes in bioartificial liver systems was studied, where conversion of lidocaine to 3-hydroxy-lidocaine confirmed the activity of a P450 isozyme. This highlights its use in evaluating liver P450 function, both in vitro and in vivo in an anhepatic rabbit model (Nyberg et al., 1993).

Food Safety in Dairy Cows : In dairy cows, lidocaine is metabolized into various compounds, including 3-OH-lidocaine. Its presence in milk and meat was studied, providing insights into withdrawal periods for dairy products and ensuring food safety (Hoogenboom et al., 2015).

Enhancing Intradermal Delivery of Lidocaine : Research on lidocaine hydrochloride-loaded dissolving microneedles, a method to enhance its intradermal delivery, has been conducted. This approach aimed to deposit lidocaine in the skin efficiently while minimizing systemic circulation levels (Ramadon et al., 2023).

Protective Effects in Erythrocytes : Lidocaine's effect on human red blood cells exposed to oxidative stress was investigated. It was found to inhibit potassium efflux and delay hemolysis in erythrocytes, indicating a protective role against oxidative stress (Lenfant et al., 2000).

Photocatalytic Degradation : A study focused on the degradation of lidocaine in water environments using tungsten trioxide nanoparticles, highlighting an environmental application related to the removal of pharmaceutical pollutants (Fakhri & Behrouz, 2015).

作用機序

Lidocaine, the parent compound of 3-Hydroxy Lidocaine-d5, acts as a local anesthetic by blocking sodium channels in neurons. This prevents the neurons from signaling the brain about sensations, thus providing local anesthesia . It’s reasonable to assume that this compound would have a similar mechanism of action.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-[deuterio(1,1,2,2-tetradeuterioethyl)amino]-2-(ethylamino)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O2/c1-5-15-13(16-6-2)14(19)17-12-9(3)7-8-11(18)10(12)4/h7-8,13,15-16,18H,5-6H2,1-4H3,(H,17,19)/i1D2,5D2/hD |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDAJRAZHLYTMHR-VGGRJZMQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C(=O)NC1=C(C=CC(=C1C)O)C)NCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])C([2H])([2H])N([2H])C(C(=O)NC1=C(C=CC(=C1C)O)C)NCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Fluoro-6,7-dihydro-5H-benzo[7]annulene](/img/structure/B587683.png)

![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide](/img/structure/B587689.png)

![4-Methyl-N-[2-(trichloroacetyl)phenyl]benzamide](/img/structure/B587699.png)